N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O3S2 and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure composed of a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl group and the methoxyethyl side chain are particularly noteworthy as they may influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,2-d]pyrimidine : This step includes the cyclization of appropriate precursors.
- Introduction of Substituents : The 4-chlorophenyl and methoxyethyl groups are introduced through electrophilic substitution reactions.
- Final Acetylation : The final product is obtained through acetylation of the thioamide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with some derivatives displaying IC50 values as low as 1.21 µM against urease inhibition .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been reported to inhibit AChE effectively, which is crucial for the treatment of neurodegenerative diseases .
Case Studies and Experimental Data
- In vitro Studies : Various derivatives were tested for their biological activity in vitro against cancer cell lines and bacterial strains. For example:
- Docking Studies : Molecular docking studies have elucidated the interaction mechanisms between these compounds and target enzymes or receptors. These studies suggest that the thieno[3,2-d]pyrimidine scaffold provides a favorable binding conformation for target interactions .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-11-9-14-16(27-11)17(24)22(7-8-25-2)18(21-14)26-10-15(23)20-13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXNGRJZMRTEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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